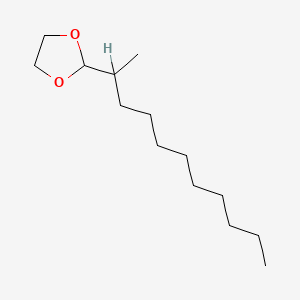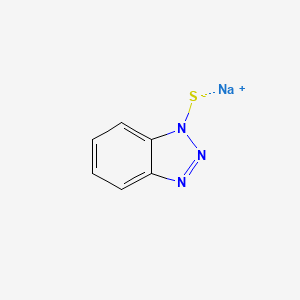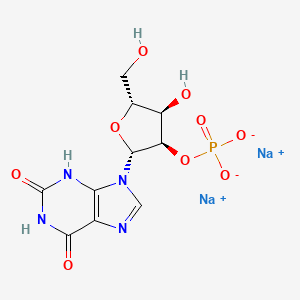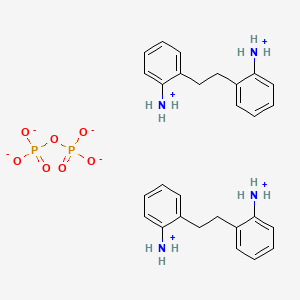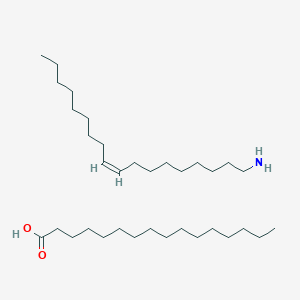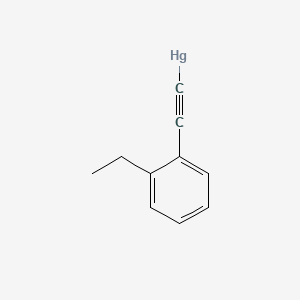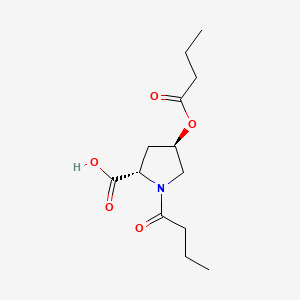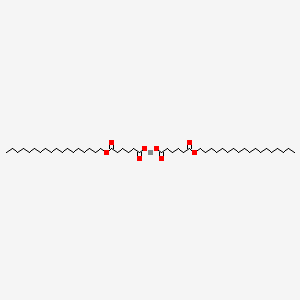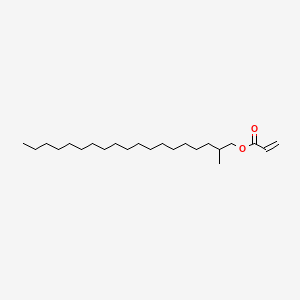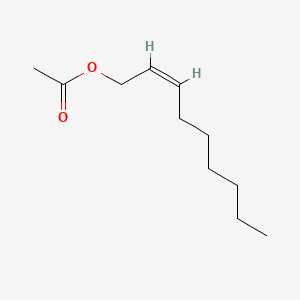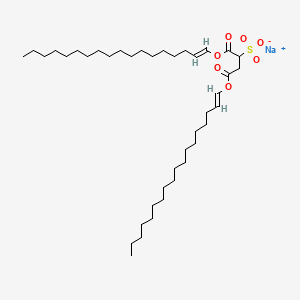
2-Methylpentyl 2-methylbutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpentyl 2-methylbutyrate is an organic ester compound with the molecular formula C11H22O2. It is known for its fruity aroma, which makes it a valuable component in the fragrance and flavor industries. The compound is also referred to as 2-methylpentyl 2-methylbutanoate and has a molecular weight of 186.29 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methylpentyl 2-methylbutyrate can be synthesized through the esterification of 2-methylbutanoic acid with 2-methyl-1-pentanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids. The product is then purified through distillation to obtain the desired ester with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylpentyl 2-methylbutyrate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding alcohol and carboxylic acid.
Oxidation: The ester can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester to its corresponding alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: 2-methylbutanoic acid and 2-methyl-1-pentanol.
Oxidation: Various oxidized products depending on the conditions.
Reduction: Corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
2-Methylpentyl 2-methylbutyrate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on biological systems and its role in natural product synthesis.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma
Wirkmechanismus
The mechanism of action of 2-methylpentyl 2-methylbutyrate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which may then interact with biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Methyl butyrate: Known for its fruity aroma, used in flavorings and fragrances.
Ethyl butyrate: Another ester with a fruity smell, commonly used in the food industry.
Butyl butyrate: Used in perfumes and as a flavoring agent.
Uniqueness: 2-Methylpentyl 2-methylbutyrate stands out due to its specific molecular structure, which imparts a unique aroma profile. Its combination of 2-methylbutanoic acid and 2-methyl-1-pentanol makes it distinct from other esters, providing unique properties and applications .
Eigenschaften
CAS-Nummer |
83783-88-4 |
|---|---|
Molekularformel |
C11H22O2 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
2-methylpentyl 2-methylbutanoate |
InChI |
InChI=1S/C11H22O2/c1-5-7-9(3)8-13-11(12)10(4)6-2/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
RVVHHUUVQYONCR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)COC(=O)C(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



